

Vatalanib Solvent Compatibility & Storage

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

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The following table summarizes the key physical and solvent compatibility information for vatalanib (succinate salt) for laboratory use.

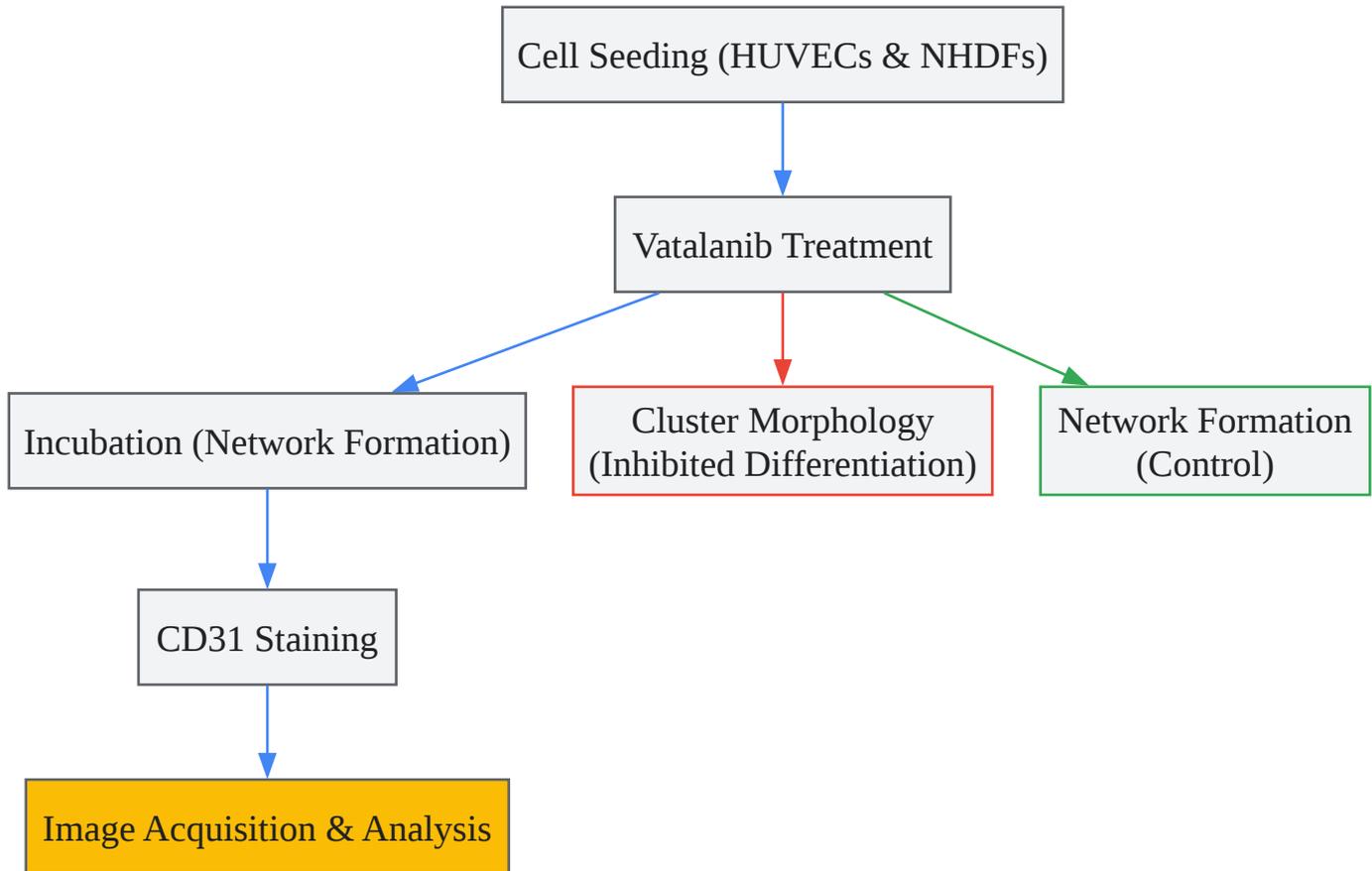
Property	Specification
Molecular Weight	464.9 g/mol (succinate salt) [1]
Purity	≥98% [1]
Solubility in DMSO	100 mM (Soluble to 100 mM) [1]
Aqueous Solubility	Information not available in search results
Recommended Stock Concentration	10-50 mM in DMSO (for a 100 mM max solubility)
Storage Condition	-20°C; protect from light [1]
Chemical Stability	Information not available in search results

Experimental Protocol: In Vitro Angiogenesis Assay

This protocol details a method for assessing the anti-angiogenic effects of vatalanib using a co-culture assay, adapted from a 2022 study [2].

Workflow Overview

The diagram below illustrates the key stages of the co-culture angiogenesis assay.



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Materials

- **Cells:** Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Dermal Fibroblasts (NHDFs) [2].
- **Culture Medium:** EBM-2 medium, with and without VEGF supplementation for controls [2].
- **Inhibitors:** Vatalanib (succinate salt). Prepare a 10 mM stock solution in DMSO. **Sorafenib** can be used as a comparative VEGFR2 inhibitor control [2].
- **Antibodies:** Anti-CD31 monoclonal antibody for staining endothelial cells [2].
- **Equipment:** Standard cell culture equipment and a microscope capable of image acquisition.

Method

- **Co-culture Setup:** Seed NHDFs and allow them to form a confluent monolayer. Subsequently, seed HUVECs on top of the NHDF layer [2].

- **Compound Treatment:**
 - Prepare working concentrations of vatalanib (e.g., 1 μ M) by diluting the DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) [2].
 - Include control wells with: a) complete medium (positive control), b) medium without VEGF (negative control), and c) medium with 0.1% DMSO (vehicle control) [2].
- **Incubation and Morphology Observation:** Incubate the co-cultures for the duration required for network formation in the control wells (typically several days). Observe changes in HUVEC morphology.
- **Staining and Analysis:** Fix the cells and stain with an anti-CD31 antibody to visualize the HUVEC network [2].
 - **Qualitative Analysis:** Examine and photograph the stained cultures. The expected outcome of effective VEGFR2 inhibition (e.g., with 1 μ M vatalanib) is the formation of HUVEC **clusters and short cords** instead of a branched network, similar to the morphology seen when VEGF is omitted from the medium [2].
 - **Quantitative Analysis:** Use image analysis software to calculate the **percentage of area covered by the HUVECs**. Successful inhibition will show a significant reduction in area coverage compared to the vehicle control [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of vatalanib? A1: Vatalanib is an orally active, small molecule that potently inhibits receptor tyrosine kinases. Its primary targets are the **Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)**, which are critical for angiogenesis. At higher concentrations, it also inhibits **PDGFR- β , c-Kit, and c-Fms** [3] [4] [5]. By blocking these signaling pathways, it inhibits endothelial cell proliferation, migration, and survival, leading to reduced tumor vascularization and growth [3] [1].

Q2: What are the typical working concentrations for in vitro studies? A2: The effective concentration can vary based on the cell type and assay. However, in the HUVEC/NHDF co-culture angiogenesis assay, **1 μ M vatalanib** was sufficient to inhibit network formation and induce characteristic cluster morphology [2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: My stock solution of vatalanib has been through multiple freeze-thaw cycles. Is it still stable? A3: While the search results do not specify stability under these conditions, best practice for small molecule

inhibitors is to **avoid repeated freeze-thaw cycles**. To ensure compound integrity and experimental consistency, **aliquot the stock solution into single-use vials** before storing at -20°C.

Q4: What is the expected phenotypic outcome in a successful angiogenesis inhibition assay? A4: In a co-culture assay with HUVECs and fibroblasts, successful VEGFR2 inhibition by 1 µM vatalanib results in a clear phenotypic shift. Instead of forming elongated, branched tube-like structures, the HUVECs will **fail to differentiate and will instead aggregate into isolated clusters and short cords**. This morphology is comparable to the effect seen when neutralizing VEGF with antibodies like bevacizumab (Avastin) [2].

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